molecular formula C12H17Cl3Si B14247344 {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane CAS No. 394217-17-5

{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane

Cat. No.: B14247344
CAS No.: 394217-17-5
M. Wt: 295.7 g/mol
InChI Key: VXMOETOGSJJDJF-UHFFFAOYSA-N
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Description

{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

The synthesis of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane typically involves the reaction of 3,4-bis(chloromethyl)styrene with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .

Scientific Research Applications

{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry.

Properties

CAS No.

394217-17-5

Molecular Formula

C12H17Cl3Si

Molecular Weight

295.7 g/mol

IUPAC Name

2-[3,4-bis(chloromethyl)phenyl]ethyl-chloro-dimethylsilane

InChI

InChI=1S/C12H17Cl3Si/c1-16(2,15)6-5-10-3-4-11(8-13)12(7-10)9-14/h3-4,7H,5-6,8-9H2,1-2H3

InChI Key

VXMOETOGSJJDJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC1=CC(=C(C=C1)CCl)CCl)Cl

Origin of Product

United States

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